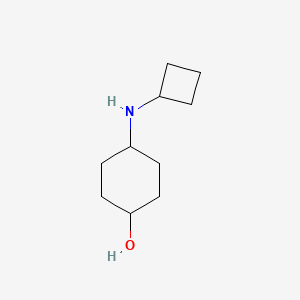

4-(Cyclobutylamino)cyclohexan-1-ol

Description

Significance of Aminocyclohexanol Scaffolds in Contemporary Chemical Research

Aminocyclohexanol scaffolds are privileged structural motifs in modern chemical research, particularly within the field of medicinal chemistry. These bicyclic structures, featuring both an amino and a hydroxyl group on a cyclohexane (B81311) ring, offer a unique combination of properties that make them valuable building blocks for the synthesis of a wide array of complex molecules. nih.gov Their rigid, yet three-dimensional, framework allows for precise spatial orientation of functional groups, which is a critical aspect in the design of biologically active compounds that interact with specific protein targets.

The stereochemistry of aminocyclohexanols plays a crucial role in their application. The cis and trans isomers, arising from the relative positions of the amino and hydroxyl groups, can exhibit markedly different biological activities and physical properties. This stereochemical diversity allows for the fine-tuning of molecular shape and polarity, enabling researchers to optimize drug-receptor interactions. bldpharm.comchemsrc.com Consequently, aminocyclohexanol derivatives are integral components in the development of pharmaceuticals, finding application as intermediates in the synthesis of drugs for treating a range of conditions. nih.govresearchgate.net Beyond pharmaceuticals, these scaffolds are also utilized as chiral ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. nih.gov

Contextualizing 4-(Cyclobutylamino)cyclohexan-1-ol within the Aminocyclohexanol Class

Within the broad class of aminocyclohexanols, this compound represents a specific derivative with a secondary amine substituted with a cyclobutyl group. This particular substitution introduces a small, non-polar, and conformationally restricted ring system, which can influence the compound's lipophilicity, steric profile, and potential for intermolecular interactions.

While extensive research has been conducted on simpler aminocyclohexanols, such as trans-4-aminocyclohexanol (B47343), which is a known intermediate in the synthesis of various commercial products, specific and detailed research findings on this compound are notably limited in publicly accessible scientific literature. nih.govresearchgate.net Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1249147-56-5, and its availability from commercial chemical suppliers. However, dedicated studies detailing its synthesis, comprehensive chemical characterization, and specific biological activities are not readily found.

The study of such specific derivatives is often driven by their potential as intermediates in the synthesis of more complex target molecules in drug discovery programs. The cyclobutyl moiety can serve as a key structural element to probe the binding pockets of biological targets, potentially offering advantages in terms of metabolic stability or binding affinity compared to more common alkyl or aryl substituents. The lack of extensive published data suggests that this compound may be a relatively new entity in chemical space or its use may be primarily documented in proprietary patent literature that is not as easily searchable.

Chemical and Physical Properties of this compound

The following table summarizes the known and computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H19NO | [BLDpharm] bldpharm.com |

| Molecular Weight | 169.26 g/mol | (Calculated) |

| CAS Number | 1249147-56-5 | [BLDpharm] bldpharm.com |

| IUPAC Name | This compound | [Chem-Space] |

This data is based on information from chemical suppliers and computational predictions, as dedicated experimental studies are not widely published.

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclobutylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-6-4-9(5-7-10)11-8-2-1-3-8/h8-12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGVTWQYVWYFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304240 | |

| Record name | 4-(Cyclobutylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249147-56-5 | |

| Record name | 4-(Cyclobutylamino)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1249147-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclobutylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Aminocyclohexanols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. researchgate.net

¹H and ¹³C NMR Analysis for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for piecing together the molecular puzzle of compounds like 4-(Cyclobutylamino)cyclohexan-1-ol.

In the ¹H NMR spectrum of a related compound, cyclohexanol (B46403), the proton attached to the hydroxyl-bearing carbon (CH-OH) typically appears as a distinct multiplet, with its chemical shift influenced by the electronegativity of the oxygen atom. chemicalbook.com For this compound, this proton signal would be similarly informative. The protons on the cyclohexane (B81311) ring would present as a complex series of overlapping multiplets, with their chemical shifts and coupling patterns providing clues to their relative positions and stereochemical relationships. For instance, in cyclohexanone, protons closer to the electron-withdrawing ketone group are shifted downfield. youtube.com A similar effect would be expected for protons adjacent to the amino and hydroxyl groups in this compound. The protons of the cyclobutyl group would also exhibit characteristic signals, with their multiplicity and integration confirming the presence of this substituent.

Table 1: Representative ¹H and ¹³C NMR Data for Aminocyclohexanol Scaffolds

| Nucleus | Functional Group Proximity | Expected Chemical Shift (ppm) | Multiplicity (for ¹H) |

| ¹H | H-C-OH | ~3.5 - 4.0 | Multiplet |

| ¹H | H-C-N | ~2.5 - 3.0 | Multiplet |

| ¹H | Cyclohexane CH₂ | ~1.2 - 2.0 | Complex Multiplets |

| ¹H | Cyclobutane (B1203170) CH/CH₂ | ~1.5 - 2.5 | Complex Multiplets |

| ¹³C | C-OH | ~65 - 75 | Singlet |

| ¹³C | C-N | ~50 - 60 | Singlet |

| ¹³C | Cyclohexane CH₂ | ~20 - 40 | Singlet |

| ¹³C | Cyclobutane CH/CH₂ | ~15 - 35 | Singlet |

Note: The expected chemical shift ranges are approximate and can be influenced by solvent, concentration, and the specific stereoisomer.

Two-Dimensional NMR Techniques (COSY, HSQC, NOESY) in Stereochemical Assignment

While 1D NMR provides foundational structural information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the stereochemistry of complex molecules like this compound. longdom.orgwikipedia.org

Correlation Spectroscopy (COSY) is a homonuclear correlation technique that reveals proton-proton (¹H-¹H) coupling networks within a molecule. longdom.orglibretexts.org In a COSY spectrum, cross-peaks connect protons that are scalar-coupled, typically through two or three bonds. longdom.org This allows for the tracing of proton connectivity throughout the cyclohexane and cyclobutane rings, helping to identify adjacent protons and confirm the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgprinceton.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is bonded to. This powerful technique allows for the definitive assignment of proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of whether they are directly bonded. libretexts.orgslideshare.net This is crucial for determining the relative stereochemistry of the substituents on the cyclohexane ring. NOESY cross-peaks are observed between protons that are close to each other in space (typically within 5 Å). libretexts.orgprinceton.edu For this compound, NOESY can distinguish between cis and trans isomers by revealing through-space interactions between the protons of the cyclobutylamino group and the protons on the cyclohexane ring.

Table 2: Application of 2D NMR Techniques for Stereochemical Assignment of this compound

| 2D NMR Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H bond correlations (2-3 bonds) longdom.org | Tracing proton connectivity within the cyclohexane and cyclobutane rings. |

| HSQC | ¹H-¹³C one-bond correlations wikipedia.org | Assigning specific proton signals to their corresponding carbon atoms. |

| NOESY | ¹H-¹H through-space correlations libretexts.org | Determining the relative stereochemistry (cis/trans) of the hydroxyl and cyclobutylamino groups. |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. purechemistry.orgnih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. purechemistry.orgresearchgate.net The scattered X-rays provide information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions. purechemistry.org

For a chiral molecule like this compound, X-ray crystallography can unequivocally establish the spatial arrangement of the atoms at each stereocenter, thus defining its absolute configuration. purechemistry.orgnih.gov The ability to distinguish between enantiomers is due to a phenomenon known as anomalous dispersion, which becomes significant when the X-ray wavelength is near an absorption edge of one of the atoms in the crystal. researchgate.net For organic compounds containing only light atoms (C, H, N, O), this effect is weak, but modern diffractometers and computational methods often allow for reliable absolute configuration determination. researchgate.net In cases where the anomalous scattering is very weak, co-crystallization with a molecule containing a heavier atom can be employed to enhance the effect. researchgate.net

The structural data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, provide a definitive and highly detailed picture of the molecule's conformation in the solid state. This information is invaluable for understanding its chemical reactivity and intermolecular interactions.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Diastereoisomeric Composition Determination

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.com This technique is well-suited for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS can be used to determine the diastereoisomeric composition of a sample. nih.gov

The different diastereomers (e.g., cis and trans) of this compound may have slightly different physical properties, leading to different retention times on the GC column. nih.gov As each separated diastereomer elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can confirm its identity. By integrating the peak areas of the separated diastereomers in the chromatogram, their relative abundance in the mixture can be quantified.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a technique that measures the mass of a molecule with very high accuracy, typically to four or five decimal places. measurlabs.comresearchgate.net This high precision allows for the unambiguous determination of the elemental formula of a compound, as each unique combination of atoms will have a slightly different exact mass. nih.govresearchgate.net

For this compound (C₁₀H₁₉NO), HRMS can confirm its elemental composition by providing an experimental mass that is extremely close to the calculated theoretical mass. This is a critical step in the identification and characterization of a new or synthesized compound, providing a high degree of confidence in its molecular formula. olonspa.com HRMS is particularly valuable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 3: Mass Spectrometry Data for this compound

| Technique | Information Obtained | Relevance to this compound |

| GC-MS | Separation and identification of volatile components. | Determination of the ratio of cis and trans diastereomers. |

| HRMS | Highly accurate mass measurement. measurlabs.com | Unambiguous determination of the elemental formula (C₁₀H₁₉NO). |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. An analysis of the IR spectrum of this compound would reveal key absorptions corresponding to its hydroxyl and secondary amine functionalities. While a specific spectrum for this compound is not available, the expected absorption bands can be inferred from the spectra of related molecules such as cyclohexylamine (B46788) and other aminocyclohexanols. nist.govlibretexts.org

The IR spectrum of a secondary amine like this compound is expected to show a single, sharp N-H stretching band. libretexts.org In contrast, primary amines typically exhibit two bands in this region due to symmetric and asymmetric stretching. libretexts.org The O-H stretching vibration of the alcohol group will also be prominent, generally appearing as a broad band due to hydrogen bonding.

Characteristic Infrared Absorption Bands for Aminocyclohexanols

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Appearance |

| Alcohol | O-H Stretch | 3500 - 3200 | Broad |

| Secondary Amine | N-H Stretch | 3500 - 3300 | Sharp, medium intensity |

| Alkane | C-H Stretch | 3000 - 2850 | Strong, sharp |

| Amine | N-H Bend | 1650 - 1550 | Medium to weak |

| Alkane | C-H Bend | 1470 - 1350 | Variable |

| Alcohol | C-O Stretch | 1260 - 1000 | Strong, broad |

| Amine | C-N Stretch | 1250 - 1020 | Medium to weak |

The presence of both a broad O-H stretch and a sharper N-H stretch in the 3500-3200 cm⁻¹ region would be a key diagnostic feature for this compound. The C-H stretching of the cyclohexyl and cyclobutyl rings would be observed below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C-O and C-N stretching modes, which are highly characteristic of the specific molecular structure. future4200.com

Stereochemical Investigations and Conformational Analysis of Aminocyclohexanols

Conformation of Cyclohexane (B81311) Rings in Aminocyclohexanol Derivatives

The three-dimensional structure of cyclohexane and its derivatives is most stable in a chair conformation, which minimizes both angle strain and torsional strain. In this conformation, the substituents on the ring can occupy one of two positions: axial (parallel to the principal C3 axis of the ring) or equatorial (extending from the "equator" of the ring). For monosubstituted cyclohexanes, the substituent generally prefers the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an interaction known as 1,3-diaxial strain. rsc.orgsapub.org

In the case of 4-(Cyclobutylamino)cyclohexan-1-ol, we must consider two substituents: the hydroxyl group (-OH) and the cyclobutylamino group (-NH-c-Bu). The relative orientation of these two groups gives rise to cis and trans diastereomers.

In the trans isomer , one substituent is in an up position and the other in a down position relative to the plane of the ring. For a 1,4-disubstituted cyclohexane, this can correspond to either a diequatorial or a diaxial arrangement of the substituents.

In the cis isomer , both substituents are on the same side of the ring (both up or both down). This corresponds to one substituent being axial and the other equatorial.

The conformational preference of a substituent is quantified by its A-value (Gibbs free energy difference between the equatorial and axial conformers). A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -OH | 0.7 - 0.9 rsc.org |

| -NH₂ | 1.2 - 1.4 |

| -N(CH₃)₂ | 1.9 |

| -c-C₄H₇ (Cyclobutyl) | ~1.0 |

This table presents generalized A-values for substituents on a cyclohexane ring. The actual values can be influenced by solvent and other factors.

For trans-4-(Cyclobutylamino)cyclohexan-1-ol, the diequatorial conformer is significantly more stable than the diaxial conformer due to the minimization of steric strain. For cis-4-(Cyclobutylamino)cyclohexan-1-ol, two chair-flipping conformers exist, each with one axial and one equatorial group. The equilibrium between these two conformers will depend on the relative A-values of the hydroxyl and cyclobutylamino groups. Given that the A-value for an amino group is generally larger than for a hydroxyl group, the conformer with the cyclobutylamino group in the equatorial position and the hydroxyl group in the axial position would be expected to be more stable.

Intramolecular Interactions and Conformational Equilibrium

The simple model of steric hindrance is not the only factor governing conformational equilibrium. Intramolecular interactions, particularly hydrogen bonding, can play a crucial role.

Role of Intramolecular Hydrogen Bonding in Conformational Switching

In aminocyclohexanols, an intramolecular hydrogen bond (IMHB) can form between the hydrogen of the hydroxyl group and the lone pair of electrons on the nitrogen atom (OH···N), or between a hydrogen on the nitrogen and the oxygen atom (NH···O). nih.gov The formation of such a bond requires the interacting groups to be in close proximity, which can favor conformations that might otherwise be sterically disfavored. nih.govmdpi.com

For cis-4-(Cyclobutylamino)cyclohexan-1-ol, the diequatorial conformer of the trans isomer does not allow for intramolecular hydrogen bonding as the groups are too far apart. However, in the cis isomer, where one group is axial and the other equatorial, the diaxial conformer of the trans isomer could be stabilized by an OH···N intramolecular hydrogen bond. This stabilization can, in some cases, shift the conformational equilibrium towards the diaxial form, especially in non-polar solvents. nih.gov The strength of this hydrogen bond is influenced by the basicity of the nitrogen atom and the acidity of the hydroxyl proton. rsc.org Studies on related aminocyclohexanols have shown that the presence of an intramolecular hydrogen bond can significantly impact the conformational landscape. nih.gov

Diastereoselectivity in Aminocyclohexanol Synthesis and Reactions

The synthesis of this compound will produce a mixture of cis and trans diastereomers. Controlling the stereochemical outcome of the reaction is a key challenge in synthetic organic chemistry.

One common route to 4-aminocyclohexanols is the reduction of the corresponding 4-aminocyclohexanone. The stereoselectivity of this reduction depends on the reducing agent and the steric environment of the ketone.

Bulky reducing agents (e.g., L-Selectride) typically approach the carbonyl group from the less hindered face, leading to the formation of the axial alcohol (cis product if the amino group is equatorial).

Smaller reducing agents (e.g., NaBH₄) can approach from either face, often resulting in a mixture of diastereomers, with the thermodynamically more stable equatorial alcohol (trans product) often predominating.

Another synthetic strategy involves the catalytic hydrogenation of a p-aminophenol derivative, which can also lead to mixtures of isomers. A patented process for the preparation of trans-4-aminocyclohexanol (B47343) involves the hydrogenation of paracetamol followed by hydrolysis and crystallization to isolate the desired trans isomer. google.com The ratio of trans to cis isomers can be influenced by the choice of catalyst and reaction conditions. Continuous flow hydrogenation methods have also been developed for the diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol, achieving high selectivity with a Raney nickel catalyst. researchgate.net

Enantiomeric Control and Chirality in Aminocyclohexanol Systems

Since this compound has two substituents on the cyclohexane ring, both the cis and trans isomers are achiral as they possess a plane of symmetry. However, if the cyclohexane ring were to be further substituted, or if a chiral center were present on the cyclobutyl group, the molecule could become chiral, existing as a pair of enantiomers.

In the synthesis of chiral aminocyclohexanol derivatives, enantiomeric control is crucial, particularly for pharmaceutical applications where different enantiomers can have different biological activities. Asymmetric synthesis methods are employed to produce a single enantiomer or a significant excess of one over the other.

This can be achieved through several strategies:

Use of a chiral starting material: Starting the synthesis from a naturally occurring chiral compound.

Use of a chiral auxiliary: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a reaction.

Use of a chiral catalyst: Employing a chiral catalyst to favor the formation of one enantiomer. For example, asymmetric transfer hydrogenation of cyclohexenone derivatives using chiral ruthenium catalysts can produce enantiomerically enriched cyclohexenols, which are versatile intermediates for the synthesis of more complex molecules. mdpi.com Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of substituted cyclohexenol (B1201834) derivatives. lookchem.comresearchgate.net

Theoretical and Computational Studies on Aminocyclohexanol Systems

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of aminocyclohexanols, docking studies are instrumental in understanding how these molecules might interact with biological targets such as enzymes or receptors.

While specific docking studies on 4-(Cyclobutylamino)cyclohexan-1-ol are not prevalent in publicly available literature, the principles can be inferred from studies on related structures. For instance, computational analyses combining structural modeling and ligand docking have been used to predict the substrate scope of enzymes. osti.gov This approach involves creating a three-dimensional model of the target protein and then computationally "docking" potential ligands like aminocyclohexanol derivatives into the active site. The results of these simulations can predict binding affinity and orientation, which are crucial for understanding or engineering enzyme specificity. osti.gov Such studies often reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

The general workflow for such a study would involve:

Protein and Ligand Preparation: Obtaining or modeling the 3D structure of the target receptor and the ligand (e.g., this compound).

Docking Simulation: Using software to explore various binding poses of the ligand within the receptor's active site.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates binding affinity and analyzing the top-ranked poses to identify key molecular interactions.

Conformational Analysis via Computational Chemistry

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. drugdesign.org Conformational analysis of aminocyclohexanols like this compound involves identifying the most stable spatial arrangements of their atoms. The cyclohexane (B81311) ring can exist in several conformations, most notably the "chair" and "boat" forms, with the chair form generally being more stable.

For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is a key focus. Computational chemistry provides powerful tools to explore the conformational landscape of molecules. drugdesign.orgsapub.org Methods like molecular mechanics and quantum mechanics can calculate the energies of different conformations, allowing researchers to predict the most likely shapes a molecule will adopt. sapub.org For instance, in a monosubstituted cyclohexane, the substituent generally prefers the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. sapub.org

In the case of this compound, both the cyclobutylamino and the hydroxyl groups can be in either axial or equatorial positions, leading to different cis and trans isomers, each with its own set of possible conformations. Computational analysis helps to determine the energy differences between these forms. sapub.org Furthermore, computational approaches can be enhanced by experimental data from Nuclear Magnetic Resonance (NMR) to refine conformational models. nih.govfrontiersin.org

Table 1: Key Aspects of Conformational Analysis for Aminocyclohexanols

| Aspect | Description | Computational Method |

| Ring Pucker | Determination of the most stable cyclohexane ring conformation (e.g., chair, boat, twist-boat). | Molecular Mechanics (MM), Density Functional Theory (DFT) |

| Substituent Position | Analysis of the energetic preference for axial vs. equatorial positioning of the amino and hydroxyl groups. | MM, DFT |

| Rotational Barriers | Calculation of the energy required to rotate around single bonds, such as the C-N bond of the cyclobutylamino group. | DFT, Ab initio methods |

| Solvent Effects | Modeling how the surrounding solvent influences conformational preferences. | Implicit/Explicit Solvation Models |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations provide a detailed picture of the electronic structure of a molecule, which governs its reactivity and properties. nih.govesqc.org These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties. nih.gov

For aminocyclohexanol systems, quantum chemical methods like Density Functional Theory (DFT) can be used to calculate:

Charge Distribution: Understanding which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). For example, calculations on aminophenol derivatives have shown how substituents affect the molecular electrostatic potential (MEP), with negative potential regions indicating likely sites for electrophilic attack. researchgate.net

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Reaction Energetics: Calculating the energy changes during a chemical reaction, including the activation energy, helps to predict reaction rates and determine the most likely reaction pathways. nih.gov This is crucial for understanding how aminocyclohexanols might be synthesized or how they might be metabolized.

Studies on open-shell species, which can be relevant in certain reaction mechanisms, also benefit from advanced quantum chemical methods that can accurately model their complex electronic structures. dntb.gov.ua

Prediction of Structure-Activity Relationships (SAR) through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. oncodesign-services.com Computational methods have become essential for this, allowing for the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov These models establish a mathematical relationship between a molecule's structural or physicochemical properties (descriptors) and its activity. nih.gov

For a series of aminocyclohexanol derivatives, a QSAR study would typically involve:

Data Collection: Gathering a set of molecules with known biological activities.

Descriptor Calculation: Using software to calculate various molecular descriptors for each molecule, such as size, shape, hydrophobicity, and electronic properties. uni-bonn.de

Model Building: Employing statistical methods or machine learning to build a model that correlates the descriptors with activity. uni-bonn.de

Model Validation and Prediction: Testing the model's predictive power and using it to estimate the activity of new, untested compounds. uni-bonn.de

These models can guide the design of new aminocyclohexanol derivatives with improved potency or other desired properties by identifying the key structural features that influence activity. oncodesign-services.com

Enzyme Engineering and Substrate Specificity Prediction via Computational Analysis

Computational methods are increasingly used to understand and engineer enzymes. osti.gov Predicting which molecules (substrates) an enzyme will act upon is a significant challenge that can be addressed computationally. nih.govnih.gov For enzymes that might process aminocyclohexanols, computational analysis can be used to predict substrate specificity and guide enzyme engineering efforts.

This can be achieved through several approaches:

Sequence-Based Methods: Comparing the amino acid sequence of an enzyme to others with known specificities can provide clues about its function. nih.gov

Structure-Based Methods: As mentioned in the molecular docking section, simulating the interaction between an enzyme and potential substrates can predict binding and reactivity. osti.gov This is particularly powerful when a 3D structure of the enzyme is available.

Machine Learning: Modern approaches use machine learning models trained on large datasets of known enzyme-substrate pairs to predict new interactions. nih.govyoutube.com These models can take both protein sequence and substrate chemical structure as input to make predictions. youtube.com

By identifying the key amino acid residues in the enzyme's active site that control substrate specificity, researchers can use site-directed mutagenesis to alter these residues and change the enzyme's function, for example, to improve its activity towards a specific aminocyclohexanol derivative. biorxiv.org

Mechanistic Insights from Computational Simulations

Computational simulations are invaluable for elucidating the detailed step-by-step mechanisms of chemical reactions. researchgate.net For reactions involving aminocyclohexanols, such as their synthesis or metabolic transformation, computational chemistry can be used to map out the entire reaction pathway.

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. nih.gov This allows researchers to:

Identify the most favorable reaction pathway: By comparing the activation energies of different possible mechanisms. nih.gov

Understand selectivity: In reactions where multiple products can be formed (e.g., stereoselectivity), computational studies can explain why one product is favored over others by comparing the energies of the transition states leading to each product.

Characterize transient species: Unstable intermediates that are difficult to observe experimentally can be modeled and characterized computationally.

For example, computational studies on the reactions of cyclohexane derivatives have used DFT to calculate the Gibbs free energies and enthalpies of various reaction steps, providing a deep understanding of the reaction mechanism. researchgate.net These insights are critical for optimizing reaction conditions and developing new synthetic methods.

Applications of 4 Cyclobutylamino Cyclohexan 1 Ol and Its Analogs in Chemical Research

Chiral Ligands and Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral product, heavily relies on the use of chiral ligands and auxiliaries. These molecules transfer their stereochemical information to a prochiral substrate during a chemical reaction. The rigid, yet tunable, framework of aminocyclohexanol derivatives makes them excellent candidates for such roles.

The development of chiral ligands for transition-metal catalyzed reactions is a cornerstone of modern organic synthesis. While direct research on 4-(cyclobutylamino)cyclohexan-1-ol as a ligand is not extensively documented, the broader class of aminocyclohexanols is recognized for its potential. The presence of both an amino and a hydroxyl group on a conformationally restricted cyclohexane (B81311) ring allows for the formation of stable bidentate chelate complexes with metal centers, such as iridium or rhodium. These complexes can create a well-defined chiral environment around the metal, enabling high levels of enantioselectivity in reactions like asymmetric hydrogenation or transfer hydrogenation. The stereochemical outcome of such processes can be finely tuned by modifying the substituents on the amine and the stereochemistry of the cyclohexanol (B46403) ring.

Molecular Switches and Conformational Triggers

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, temperature, or pH. This property is crucial for developing "smart" materials and targeted drug delivery systems. Analogs of this compound, specifically those based on the trans-2-aminocyclohexanol scaffold, have been identified as powerful pH-triggered conformational switches. pacific.edu

The mechanism relies on the protonation of the amino group, which can lead to the formation of a strong intramolecular hydrogen bond. pacific.edu This interaction can induce a "flip" in the conformation of the cyclohexane ring, mechanically transmitting this change to other parts of the molecule. pacific.eduwestmont.edu This protonation-induced conformational change has been proposed as a novel strategy to create pH-sensitive lipid amphiphiles and colloids. nih.gov By incorporating these aminocyclohexanol-based triggers into larger molecular assemblies, such as liposomes, researchers can design systems that change their properties or release their contents in response to specific pH changes, a feature highly desirable for targeted drug delivery in acidic tumor microenvironments or within cellular endosomes. pacific.edu The specific pKa values and pH sensitivity of these switches can be adjusted by altering the substituents on the amino group. westmont.edu

Building Blocks for Complex Molecular Architectures (e.g., γ-lactams, amino acids)

The structural rigidity and defined stereochemistry of this compound and its analogs make them valuable building blocks for the synthesis of more complex molecules, particularly those with applications in medicinal chemistry and materials science.

Conformationally restricted amino acids are critical components in the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. The synthesis of a novel, non-proteinogenic constrained delta-amino acid, cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA), highlights the utility of the cyclobutane (B1203170) motif in creating such building blocks. nih.gov This demonstrates a strategy where cyclic structures are used to limit the conformational freedom of a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov Similarly, the aminocyclohexanol core can be incorporated into peptide backbones or used as a scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement.

Furthermore, these aminocyclohexanol derivatives can serve as precursors for heterocyclic structures like γ-lactams. γ-Lactams are a common structural motif in many biologically active compounds. Synthetic routes to γ-lactams often involve the cyclization of amino acids or their derivatives. The functional groups present in this compound provide handles for chemical transformations that could lead to intramolecular ring-closing reactions, forming various heterocyclic systems. For example, amino diphenylphosphinates have been used to achieve ring expansion of cyclobutanones to form γ-lactams under mild conditions.

Development of Enzyme Inhibitors and Modulators

The aminocyclohexanol scaffold is a recurring feature in the design of potent and selective inhibitors for several key enzymes implicated in human diseases. The cyclohexane ring often serves as a rigid anchor that positions functional groups for optimal interaction with the enzyme's active site.

Spleen Tyrosine Kinase (Syk) Inhibitors (Pyrrolopyrimidine Derivatives)

Spleen tyrosine kinase (Syk) is a crucial mediator in the signaling pathways of various immune cells. Its overactivation is linked to autoimmune disorders and B-cell malignancies like chronic lymphocytic leukemia (CLL). nih.gov Consequently, Syk has emerged as a significant therapeutic target. Several potent Syk inhibitors feature a substituted aminocyclohexyl group. For instance, analogs such as 2-(2-aminocyclohexylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide have been developed as selective Syk inhibitors. nih.gov These compounds effectively block B-cell receptor (BCR) activation and signaling, thereby inhibiting the survival and proliferation of malignant B-cells. nih.gov The aminocyclohexyl moiety plays a critical role in anchoring the inhibitor within the ATP-binding pocket of the kinase.

| Inhibitor Class/Example | Target | Relevance of Cyclohexylamino Moiety |

| Pyrrolopyrimidine Derivatives | Spleen Tyrosine Kinase (Syk) | The aminocyclohexyl group is a key structural feature for binding and inhibition, as seen in analogs like 2-(2-aminocyclohexylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide. nih.gov |

Phosphodiesterase Type 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), thereby regulating inflammatory pathways. Inhibition of PDE4 elevates intracellular cAMP levels, leading to a broad anti-inflammatory response. This has made PDE4 a prime target for treating inflammatory diseases such as asthma, COPD, and psoriasis. The cyclohexane ring is a common scaffold in the design of potent PDE4 inhibitors. A notable example is cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid (Cilomilast), a second-generation inhibitor developed to have a better side-effect profile than earlier compounds like rolipram. Although not containing a cyclobutylamino group, this example underscores the utility of the substituted cyclohexane core in orienting the key pharmacophoric elements required for high-affinity binding to the PDE4 active site.

| Inhibitor Example | Target | Relevance of Cyclohexane Scaffold |

| Cilomilast | Phosphodiesterase 4 (PDE4) | The cyclohexane ring serves as a central scaffold to position the cyano and substituted phenyl groups for potent and selective inhibition. |

| Roflumilast | Phosphodiesterase 4 (PDE4) | A benchmark PDE4 inhibitor whose development spurred further exploration of related structural classes. |

Heat Shock Protein 90 (Hsp90) and Glucose-Regulated Protein 94 (Grp94) Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. Grp94, the endoplasmic reticulum-resident isoform of Hsp90, has emerged as a distinct therapeutic target for disrupting tumor proliferation and cellular adhesion. pacific.edu While the ATP-binding sites of Hsp90 isoforms are highly conserved, subtle differences in the Grp94 pocket have been exploited to develop selective inhibitors. pacific.edu A structure-based design approach applied to a non-selective inhibitor led to the development of a Grp94-selective inhibitor derived from an aminocyclohexanol scaffold. pacific.edu Specifically, the "(4-hydroxycyclohexyl)amino" moiety was a key component of the parent compound that was modified to achieve over 200-fold selectivity for Grp94 over cytosolic Hsp90 isoforms. pacific.edu This highlights the critical role of the aminocyclohexanol structure in modulating the potency and selectivity of Hsp90 family inhibitors. pacific.edu

| Inhibitor Class | Target(s) | Role of (4-hydroxycyclohexyl)amino Moiety |

| Aminobenzamide Derivatives | Hsp90 / Grp94 | The (4-hydroxycyclohexyl)amino group is a key structural element in inhibitors that can be modified to achieve high selectivity for the Grp94 isoform over other Hsp90 family members. pacific.edu |

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a non-selective cation channel that plays a crucial role in the sensation of pain, particularly inflammatory and neuropathic pain. nih.gov It is activated by a variety of stimuli, including heat, low pH, and pungent compounds like capsaicin. nih.gov Consequently, the development of TRPV1 antagonists has been a significant area of research for new analgesic drugs. wikipedia.org

While direct studies on this compound as a TRPV1 antagonist are not prominent in the literature, the general pharmacophore model for TRPV1 antagonists often includes a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature. wikipedia.org The cyclohexanol group of this compound could potentially serve as a hydrogen-bond donor. Research into TRPV1 antagonists has yielded a variety of chemical structures, including carboxamides, ureas, and imidazole (B134444) derivatives. wikipedia.org For instance, the coumarin (B35378) derivative muralatin L has been identified as a specific activator of TRPV1 that can induce desensitization, leading to pain relief. nih.gov This highlights the diverse range of cyclic molecules that can interact with the TRPV1 receptor.

However, the development of TRPV1 antagonists has faced challenges. Some compounds have shown partial agonistic activity, and species-dependent differences in receptor inhibition have been observed. nih.gov For example, capsazepine, an early competitive antagonist, has a relatively low potency and its effectiveness varies across different species. nih.gov These complexities underscore the need for continued research to identify novel and more effective TRPV1 modulators.

Very Late Antigen-4 (VLA-4) Antagonists

Very Late Antigen-4 (VLA-4), an integrin protein, is involved in cell adhesion and migration, playing a key role in inflammatory processes. nih.gov It is expressed on the surface of various leukocytes, including lymphocytes and eosinophils. nih.gov By blocking the interaction of VLA-4 with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), it is possible to inhibit the migration of these immune cells to sites of inflammation. nih.gov This has made VLA-4 an attractive target for the treatment of inflammatory diseases like multiple sclerosis and asthma. nih.gov

Research in this area has led to the discovery of potent VLA-4 antagonists based on a trans-4-substituted cyclohexanecarboxylic acid scaffold, a close structural analog of this compound. In one study, optimization of a lead compound resulted in a derivative with a trans-4-substituted cyclohexanecarboxylic acid moiety that exhibited high VLA-4 inhibitory activity. nih.gov The replacement of a diphenylurea group with a 2-(2-methylphenylamino)benzoxazole moiety, combined with the optimization of the carboxylic acid portion, led to the identification of a potent antagonist. nih.gov

| Compound | Structure | VLA-4 IC50 (nM) |

|---|---|---|

| Compound 1 | Benzoic acid derivative with diphenylurea moiety | 1.6 |

| Compound 3 | Benzoic acid derivative with 2-(2-methylphenylamino)benzoxazole moiety | 19 |

| Compound 11b | trans-4-substituted cyclohexanecarboxylic acid derivative | 2.8 |

Further structural modifications on this scaffold have also been explored to improve oral bioavailability and efficacy. nih.gov

Norepinephrine (B1679862) Reuptake Inhibitors

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. nih.gov Inhibition of NET is a key mechanism for the treatment of various central nervous system disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). nih.gov

The N,2-substituted cycloalkylamine scaffold, which is present in this compound, has been identified as a promising framework for the development of novel NET inhibitors. nih.govnih.gov In a recent study, researchers optimized a lead compound by replacing a flexible butylalcohol side chain with a more rigid cyclohexanol ring. nih.govnih.gov This modification resulted in a significant increase in potency, yielding a lead compound with an inhibitory activity comparable to the well-known NET inhibitor, nisoxetine. nih.govnih.gov

The stereochemistry of the cyclohexanol ring and the cyclopentylamine (B150401) moiety was found to be crucial for the inhibitory activity, with the trans-orientation of the N,2-substituted cyclopentyl group being favored. nih.govnih.gov

| Compound | Key Structural Feature | pIC50 |

|---|---|---|

| Compound 8 | N,2-substituted cyclopentylamine with butylalcohol side chain | 7.5 ± 0.2 |

| Compound 27 | N,2-substituted cyclopentylamine with cyclohexanol ring | 8.3 ± 0.1 |

| Nisoxetine (Reference) | - | 8.3 ± 0.1 |

Angiogenesis Research (Fumagillol Derivatives)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Fumagillin (B1674178), a natural product, and its analogs are known inhibitors of angiogenesis. nih.gov These compounds have been shown to inhibit endothelial cell proliferation and suppress tumor growth. nih.gov The core structure of fumagillin contains a cyclohexane ring, and modifications of this structure have been explored to develop more potent and less toxic anti-angiogenic agents.

Research has shown that the C6 position of the fumagillin core can be modified with various substituents to modulate its biological activity. nih.gov For instance, the introduction of an ethylpiperazinyl carbamate (B1207046) at this position resulted in a compound with anti-angiogenic effects comparable to the well-known fumagillin derivative, TNP-470. nih.gov While a direct analog featuring a cyclobutylamino group has not been explicitly reported, this finding suggests that the incorporation of cyclic amine moieties at this position is a viable strategy for developing new fumagillin-based angiogenesis inhibitors. The remodeling of the fumagillol (B1674179) natural product through the addition of amines has been shown to produce novel heterocyclic motifs with potential biological activity.

Monoamine Transporter Research (General Cycloalkylamines)

Monoamine transporters, including those for norepinephrine, dopamine, and serotonin, are crucial for regulating neurotransmitter levels in the brain. Cycloalkylamine derivatives represent a broad class of compounds that have been investigated as monoamine reuptake inhibitors. The general structure of these compounds allows for systematic modifications to explore structure-activity relationships and to achieve selectivity for specific transporters.

The invention of novel cyclohexylamine (B46788) derivatives has been pursued for the treatment of central nervous system disorders such as depression and anxiety. These efforts aim to develop compounds that can modulate one or more monoamine transporters. The cycloalkylamine scaffold provides a rigid core that can be functionalized to optimize interactions with the binding sites of these transporters.

Formation of Molecular Complexes and Supramolecular Chemistry

The field of supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups present in this compound, namely the secondary amine and the hydroxyl group, are capable of participating in hydrogen bonding, a key interaction in the formation of supramolecular assemblies.

While specific studies on the supramolecular chemistry of this compound are not widely documented, related aminocyclohexanol derivatives have been utilized as building blocks in organic synthesis. For example, trans-4-aminocyclohexanol (B47343) serves as an intermediate in the synthesis of more complex molecules, such as benzoxazine (B1645224) monomers and N-substituted 7-azabicyclo[2.2.1]heptanes. nih.gov These applications demonstrate the utility of the aminocyclohexanol core in constructing larger, well-defined molecular architectures. The ability of such molecules to act as ligands in asymmetric catalysis further highlights their role in creating ordered chemical environments.

Future Directions in Aminocyclohexanol Research

Emerging Synthetic Methodologies for Enhanced Stereocontrol

The precise control of stereochemistry is a critical challenge in the synthesis of complex molecules like 4-(Cyclobutylamino)cyclohexan-1-ol. Future research is increasingly focused on developing novel synthetic methods that offer superior stereocontrol.

Recent breakthroughs include the use of enzymatic cascade reactions to produce stereoisomers of 4-aminocyclohexanol from bio-based precursors like 1,4-cyclohexanedione. d-nb.info This one-pot synthesis utilizes a combination of keto reductases (KREDs) and amine transaminases (ATAs) to achieve high diastereomeric ratios. d-nb.inforesearchgate.net By selecting stereocomplementary enzymes, researchers can selectively synthesize either cis- or trans-4-aminocyclohexanol. d-nb.inforesearchgate.net

Another promising area is the development of electrocatalytic radical cross-coupling reactions. nih.gov This method allows for the stereoselective and chemoselective synthesis of a wide array of substituted amino alcohols by coupling a serine-derived chiral carboxylic acid with various fragments under electrocatalytic conditions. nih.gov This approach simplifies complex synthetic pathways and has been demonstrated to be scalable. nih.gov

Furthermore, the resolution of racemic aminocyclohexanol derivatives using chiral acids like (R)- and (S)-mandelic acid provides an efficient route to enantiopure compounds. nih.govacs.org This technique allows for the isolation of both enantiomers with high enantiomeric excess. nih.govacs.org

| Method | Key Features | Outcome |

| Enzymatic Cascade | One-pot synthesis, bio-based precursor, uses KREDs and ATAs | High diastereomeric ratios for cis- and trans-4-aminocyclohexanol d-nb.inforesearchgate.net |

| Electrocatalytic Radical Cross-Coupling | Stereoselective, chemoselective, scalable | Efficient synthesis of diverse enantiopure amino alcohols nih.gov |

| Resolution of Racemates | Uses chiral acids, separates enantiomers | High enantiomeric excess for both enantiomers nih.govacs.org |

Advancements in Spectroscopic Techniques for Fine Structural Details

Determining the precise three-dimensional structure of aminocyclohexanols is crucial for understanding their reactivity and biological activity. Advancements in spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are providing unprecedented insights into the fine structural details of these compounds.

While standard proton NMR spectra of cyclohexanes can be complex and difficult to interpret due to small chemical shift differences, advanced techniques are overcoming these limitations. libretexts.orgquora.com High-resolution NMR, coupled with the use of shift reagents, can help to resolve overlapping signals and provide clearer structural information. researchgate.net

Furthermore, computational methods are increasingly being used in conjunction with NMR data to perform conformational analysis. acs.orgsapub.org By comparing experimental NMR data with computationally predicted spectra for different conformations, researchers can determine the most stable structures of substituted cyclohexanols. sapub.org This combined approach is particularly valuable for understanding the conformational preferences of flexible furanoside rings within larger molecules. nih.gov

| Technique | Application | Insights Gained |

| High-Resolution NMR | Structural elucidation of cyclohexanol (B46403) derivatives | Resolution of complex spectra and identification of diastereotopic protons quora.com |

| NMR with Shift Reagents | Simplification of complex NMR spectra | Increased frequency dispersion of chemical shifts researchgate.net |

| Combined NMR and Computational Analysis | Conformational analysis of substituted cyclohexanols | Determination of the most stable conformations and conformational equilibria acs.orgsapub.org |

Expanding Computational Modeling Applications in Design and Mechanism Elucidation

Computational modeling has become an indispensable tool in modern chemistry, and its application to aminocyclohexanol research is rapidly expanding. These models are not only used to predict the structural and spectroscopic properties of molecules but are also instrumental in designing new compounds and elucidating reaction mechanisms.

For instance, computational studies can predict the conformational preferences of aminocyclohexanol derivatives, providing insights into their stability and reactivity. sapub.org Density Functional Theory (DFT) methods are employed to investigate the conformational landscapes of complex molecules, such as oligopeptides containing cyclopentane-based amino acids, in different solvent environments. researchgate.net

Modeling is also crucial in understanding enzyme-catalyzed reactions. By modeling the active site of an enzyme with its substrate, researchers can gain insights into the factors that control stereoselectivity. researchgate.net For example, modeling the interaction of 4-hydroxycyclohexanone (B83380) with an amine transaminase can explain why a particular stereoisomer is formed. researchgate.net

Exploration of Novel Applications in Catalysis and Materials Science

Aminocyclohexanol derivatives are showing great promise as ligands in asymmetric catalysis and as building blocks for novel materials. nih.gov Their chiral nature makes them valuable for synthesizing enantiomerically pure compounds, which is of significant interest in the pharmaceutical industry. nih.govacs.org

Optically active aminocyclohexanols have been successfully used as ligands in the asymmetric transfer hydrogenation of aryl ketones, leading to the production of chiral secondary alcohols with high enantiomeric excess. acs.org They have also been employed in asymmetric phenyl transfer reactions. nih.gov The versatility of these compounds is further demonstrated by their use in synthesizing other chiral ligands, such as diamines and amino thiols. acs.org

In the realm of materials science, aminocyclohexanols are used as monomers for the synthesis of polymers like polybenzoxazines. These polymers are known for their high performance and are used in advanced materials. The ability of enzymes to catalyze reactions on non-natural substrates is also being explored to create novel functional materials. researchgate.net

| Application Area | Specific Use | Significance |

| Asymmetric Catalysis | Ligands for transfer hydrogenation and phenyl transfer reactions | Production of enantiomerically pure alcohols and other chiral compounds nih.govacs.org |

| Materials Science | Monomers for polybenzoxazines | Development of high-performance polymers for advanced applications |

| Biocatalysis in Materials | Enzymatic modification of materials | Creation of unique and innovative functional materials researchgate.net |

Investigation of Diverse Functionalization Patterns and Bioisosteric Replacements

To explore new chemical space and develop novel bioactive compounds, researchers are investigating diverse functionalization patterns and bioisosteric replacements for the aminocyclohexanol scaffold.

The synthesis of a wide range of N-substituted aminocyclohexanol derivatives allows for the fine-tuning of their chemical and biological properties. acs.org This includes the preparation of derivatives with various alkyl and aryl groups on the nitrogen atom. acs.org

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. researchgate.net Large-scale data mining of chemical databases is being used to identify novel bioisosteric replacements. researchgate.net This systematic approach can uncover previously unobserved replacements and provide a more comprehensive understanding of which chemical modifications are likely to be successful. researchgate.net The goal is to identify replacements that are not only frequent but also lead to limited changes in potency across different biological targets. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Cyclobutylamino)cyclohexan-1-ol, and how are intermediates purified?

- Methodological Answer : A common route involves multi-step synthesis, starting with amino-protected cyclohexanol derivatives. For example, (1R,4R)-4-aminocyclohexan-1-ol can undergo sequential benzylation (using benzyl bromide and K₂CO₃ in DMF) to introduce protective groups . Subsequent oxidation with PCC in DCM yields ketone intermediates, followed by reductive amination with cyclopropane-derived piperazines (e.g., 1-(cyclopropylmethyl)piperazine) using NaHB(OAc)₃ in acetic acid . Final deprotection via hydrogenolysis (Pd/C in IPA) yields the target compound. Purification is achieved through silica gel chromatography, with intermediates validated via MS and ¹H/¹³C NMR .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation relies on NMR spectroscopy (e.g., distinguishing axial/equatorial proton configurations in the cyclohexanol ring) and mass spectrometry (MS) for molecular weight confirmation. For instance, in analogous compounds, ¹H NMR signals at δ 1.2–2.5 ppm correspond to cyclohexanol protons, while cyclobutylamino groups show characteristic splitting patterns . High-resolution MS (HRMS) with [M+H]⁺ or [M+Na]⁺ ions provides additional confirmation .

Q. What solvent systems and reaction conditions optimize the synthesis of this compound?

- Methodological Answer : Polar aprotic solvents like DMF or DCM are preferred for benzylation and reductive amination steps due to their ability to stabilize intermediates . Acidic conditions (e.g., HOAc) enhance imine formation during reductive amination. Catalyst loading (e.g., Pd/C at 10–20 wt%) and hydrogen pressure (1–3 atm) are critical for efficient deprotection .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

- Methodological Answer : Stereoselectivity is achieved through chiral catalysts or stereospecific reagents. For example, iridium-catalyzed deoxygenation of tertiary cycloalkanols (as in related systems) leverages steric and electronic effects to favor axial or equatorial amine orientation . DFT calculations can predict transition states, guiding the choice of catalyst (e.g., IrCl₃ with chiral ligands) and solvent polarity to influence diastereomeric ratios .

Q. What strategies resolve contradictions in reported yields or purity across different synthetic protocols?

- Methodological Answer : Discrepancies often arise from variations in reaction scale, catalyst activity, or purification methods. Systematic optimization involves:

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during sensitive steps like benzylation .

- Catalyst Screening : Testing alternative catalysts (e.g., PtO₂ vs. Pd/C for hydrogenolysis) can improve efficiency .

- Analytical Cross-Validation : Comparing HPLC purity data with NMR integration ratios identifies undetected impurities .

Q. How do electronic effects of substituents influence the reactivity of this compound in further derivatization?

- Methodological Answer : The electron-donating cyclobutylamino group enhances nucleophilicity at the cyclohexanol oxygen, facilitating etherification or esterification. For instance, reaction with electrophiles (e.g., acyl chlorides) under mild basic conditions (NaH, THF) selectively modifies the hydroxyl group . Conversely, steric hindrance from the cyclobutyl group may slow SN2 reactions, necessitating bulky leaving groups or phase-transfer catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.